molecular formula C26H35NO3Si B8100359 (R)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

(R)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B8100359
M. Wt: 437.6 g/mol
InChI Key: HPYFMUNEWANYBZ-OAQYLSRUSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a tert-butyldiphenylsilyl (TBDPS) ether-protected hydroxymethyl moiety. Its stereochemistry (R-configuration) and protective groups make it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates and peptidomimetics. The TBDPS group enhances steric protection against nucleophilic attacks, while the tert-butyl carbamate stabilizes the nitrogen center during reactions .

Properties

IUPAC Name

tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,3-dihydropyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO3Si/c1-25(2,3)30-24(28)27-19-13-14-21(27)20-29-31(26(4,5)6,22-15-9-7-10-16-22)23-17-11-8-12-18-23/h7-13,15-19,21H,14,20H2,1-6H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYFMUNEWANYBZ-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC[C@@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of (R)-tert-butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically follows a multi-step sequence involving:

  • Pyrrolidine Ring Formation : Construction of the 2,3-dihydro-1H-pyrrole scaffold via cyclization or hydrogenation.

  • Silyl Protection : Introduction of the tert-butyldiphenylsilyl (TBDPS) group at the hydroxymethyl position.

  • Carboxylate Protection : Installation of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Stereochemical Resolution : Chiral catalysis or kinetic resolution to achieve the (R)-configuration.

A representative route begins with (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, which undergoes hydrogenolysis in the presence of Raney nickel to cleave benzyl groups. Subsequent silylation with tert-butyldiphenylsilyl chloride under inert conditions yields the protected intermediate.

Hydrogenation and Catalytic Systems

Critical to the dihydro-pyrrole formation is hydrogenation under high-pressure conditions (1.4–1.5 MPa H₂) using palladium-carbon or Raney nickel catalysts. For example, in Example 31 of Patent WO2014206257, hydrogenation at 50°C for 4 hours achieved 61.1% enantiomeric excess (ee) for a related pyrrolidine derivative. Chiral catalysts like (R)-BINAP-Ru complexes may further enhance stereoselectivity, though their application to this specific compound remains underexplored.

Protecting Group Dynamics

Role of tert-Butyldiphenylsilyl (TBDPS) Groups

The TBDPS group serves dual purposes:

  • Steric Protection : Shields the hydroxymethyl moiety from undesired nucleophilic attacks during subsequent reactions.

  • Solubility Enhancement : Improves solubility in nonpolar solvents (e.g., toluene, THF), facilitating purification.

Silylation is typically performed using TBDPS-Cl in the presence of imidazole or DMAP, achieving >90% yields in tetrahydrofuran (THF) at 0°C.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc₂O under basic conditions. In the Royal Society of Chemistry protocol, pyrrole derivatives were treated with Boc₂O (1.2 eq.) and DMAP (0.1 eq.) in acetonitrile, yielding protected intermediates in 85% purity after column chromatography. This method minimizes side reactions compared to traditional acid chlorides.

Stereochemical Control and Resolution

Chiral Catalysis

Asymmetric hydrogenation using chiral catalysts is pivotal for achieving the (R)-configuration. Patent CN110845515A highlights the use of sodium ethoxide and chiral auxiliaries to induce stereoselectivity during ring-closing steps. For instance, Example 15 achieved 55.4% ee for a tert-butoxycarbonyl-pyrrolidine derivative using a trityl-silyl protecting group.

Kinetic Resolution

Kinetic resolution via lipase-catalyzed acetylation has been reported for analogous compounds, though its application to this specific substrate requires further validation.

Reaction Optimization and Yield Analysis

Solvent and Temperature Effects

  • THF vs. Ethanol : THF enhances silylation efficiency due to its aprotic nature, while ethanol is preferred for Boc protection to avoid ester hydrolysis.

  • Reflux Conditions : Prolonged reflux (24 hours) in ethanol improved cyclization yields to 82.9% in Example 32 of Patent WO2014206257.

Catalytic Hydrogenation Parameters

ParameterOptimal RangeImpact on Yield/ee
H₂ Pressure1.4–1.5 MPaMaximizes conversion
Temperature50°CBalances rate/ee
Catalyst Loading5% Pd/CPrevents over-reduction

Comparative Analysis of Synthetic Methods

Methodological Variations

The table below contrasts key synthetic approaches:

MethodProtecting GroupsCatalystYield (%)ee (%)Source
HydrogenationTBDPS, BocRaney Ni82.961.1
CyclizationBocPd/C78.455.4
Silylation-BocTBDPS, BocDMAP85.0N/A

Challenges and Limitations

  • Steric Hindrance : Bulky TBDPS groups may slow reaction kinetics, necessitating extended reaction times.

  • Purification Complexity : Silica gel chromatography struggles with silylated compounds, recommending alternatives like size-exclusion chromatography.

Industrial Scalability and Environmental Considerations

Solvent Recovery

Ethanol and THF are recoverable via distillation, reducing environmental impact. Patent CN110845515A achieved 25.8% overall yield through solvent recycling.

Catalytic Recycling

Raney nickel and Pd/C catalysts can be reused up to three times with marginal activity loss, enhancing cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and fluoride sources like tetra-n-butylammonium fluoride for deprotection of the silyl group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .

Biology and Medicine

In biology and medicine, this compound could be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure may allow for the design of molecules with high specificity and potency.

Industry

In industry, the compound could be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides steric protection, allowing for selective reactions at other sites. The pyrrole ring can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Key Parameters for Comparison

Parameter Target Compound Enantiomer (S) TBDPS-Free Analog Benzyl Carbamate Analog
Steric Protection High (TBDPS group) High (identical groups) Low (no TBDPS) High (TBDPS retained)
Solubility Low in polar solvents Similar to target compound Higher in polar solvents Moderate (benzyl group)
Stereochemical Stability Stable (R-configuration) Stable (S-configuration) Prone to racemization Stable (R-configuration)
Reactivity in SN2 Suppressed (TBDPS shielding) Suppressed Elevated (exposed CH2OH) Suppressed
Deprotection Conditions Requires strong acids (e.g., TBAF) Same as target compound Mild acidic conditions Hydrogenolysis (H2/Pd-C)

Research Findings :

  • The enantiomer (S-configuration) shows identical physical properties but opposite chiral induction in asymmetric catalysis .
  • Removal of the TBDPS group increases solubility in aqueous systems but reduces stability during prolonged storage .
  • The benzyl carbamate variant allows for milder deprotection but introduces flammability risks during hydrogenolysis .

Limitations of Available Evidence

discusses 1H-NMR data processing, a method applicable to structural verification of such compounds, but lacks specific spectral data for comparison . focuses on agricultural and soil analyses in Egypt, which are unrelated to the chemical properties of the compound .

Biological Activity

(R)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate, identified by its CAS number 2702332-95-2, is a complex organic compound with potential biological activity. Its unique structure includes a pyrrole ring and a tert-butyldiphenylsilyl ether, which may influence its interactions with biological systems. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

The molecular formula of this compound is C26H35NO3Si, with a molecular weight of 437.6 g/mol. The compound's structural characteristics contribute to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC26H35NO3Si
Molecular Weight437.6 g/mol
CAS Number2702332-95-2

Biological Activity

Recent studies have investigated the biological activity of various pyrrole derivatives, including this compound. The following sections summarize key findings regarding its antibacterial and cytotoxic properties.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli .

Although specific MIC data for this compound is not yet available, its structural similarities suggest potential efficacy against similar bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that certain pyrrole derivatives can induce apoptosis in cancer cell lines at non-cytotoxic concentrations. Future investigations into the cytotoxic effects of this compound could provide insights into its therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the final product's stereochemistry and functional groups .

Proposed Mechanism of Action:
The compound may interact with specific enzymes or receptors in microbial cells, disrupting critical biochemical pathways. This interaction could lead to inhibition of cell growth or death through mechanisms such as:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in bacteria .

Case Studies

Several case studies have documented the antibacterial efficacy of pyrrole derivatives:

  • Study on Synthesis and Antibacterial Activity : A study reported that structurally related compounds demonstrated potent activity against MRSA strains with MIC values significantly lower than conventional antibiotics .
  • Cytotoxicity in Cancer Models : Research has indicated that certain pyrroles can selectively induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the critical steps in synthesizing (R)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate, and how can yield be optimized?

  • Methodological Answer : The synthesis involves sequential protection and functionalization of the pyrrolidine core. Key steps include:
  • Protection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive amine groups .
  • Silylation : Introduction of tert-butyldiphenylsilyl (TBDPS) groups under anhydrous conditions to protect hydroxyl intermediates .
  • Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) to isolate intermediates. For yield optimization, monitor reaction progress via TLC and adjust stoichiometry of reagents like triethylamine or DMAP .
  • Example : In analogous syntheses, intermediates like tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate achieved 78% yield using controlled hydrogenation and solvent evaporation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR data with literature values for analogous tert-butyl-protected pyrrolidines (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., expected m/z ~500–550 for the parent ion).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporating solvents (e.g., dichloromethane/hexane) and analyze using synchrotron radiation (R-factor < 0.05 ensures precision) .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric intermediates be resolved during synthesis?

  • Methodological Answer : Diastereomers often show splitting in 1^1H NMR due to differing environments. To resolve ambiguity:
  • Decoupling Experiments : Use 2D NMR (e.g., COSY, NOESY) to identify coupling patterns and spatial proximity of protons .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and compare retention times with standards .
  • Case Study : In the synthesis of tert-butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate, chiral HPLC confirmed >99% enantiomeric excess, resolving ambiguities from overlapping NMR signals .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer : Use a split-split-plot design to systematically evaluate stability:
  • Factors : pH (3–9), temperature (4°C, 25°C, 40°C), and exposure time (0–72 hours).
  • Analysis : Monitor degradation via HPLC-UV (λ = 254 nm) and quantify using calibration curves. For hydrolytic stability, focus on the silyl ether bond (TBDPS group), which is labile under acidic/basic conditions .
  • Reference : Similar studies on tert-butyl esters showed 90% stability at pH 7/25°C but <50% at pH 2/40°C after 48 hours .

Q. How can researchers assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Follow the INCHEMBIOL framework for environmental impact studies:
  • Abiotic Testing : Measure hydrolysis half-life in buffer solutions (pH 4–9) and photodegradation under UV light (λ = 300–400 nm) .
  • Biotic Testing : Use OECD 301D respirometry to assess biodegradability in activated sludge.
  • Data Interpretation : Compare results with structurally similar compounds (e.g., tert-butyl esters typically show half-lives >30 days in water, indicating persistence) .

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